Pyrilamine Maleate

H1 receptor binding radioligand assay pharmacology

Choose Pyrilamine Maleate for your H1 receptor research: KD=1.0 nM, low anticholinergic activity (pA2=4.8), and no conditioned place preference—a critical advantage over tripelennamine and chlorpheniramine in behavioral pharmacology. USP Reference Standard available (98.0–100.5% purity). Ideal for receptor binding assays, CNS studies, and topical formulations where antimuscarinic side effects must be minimized. Research-grade, ≥98% purity.

Molecular Formula C17H23N3O.C4H4O4
C21H27N3O5
Molecular Weight 401.5 g/mol
CAS No. 59-33-6
Cat. No. B139129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrilamine Maleate
CAS59-33-6
SynonymsN1-[(4-Methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine (2Z)-2-Butenedioate;  N-[(4-Methoxyphenyl)methyl]-N’,N’-dimethyl-N-2-pyridinyl-_x000B_1,2-ethanediamine (2Z)-2-Butenedioate;  Bimaleate;  AH;  Anisopyradamine;  Diaminide Maleate;  Mepy
Molecular FormulaC17H23N3O.C4H4O4
C21H27N3O5
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyJXYWFNAQESKDNC-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility60.2 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Pyrilamine Maleate CAS 59-33-6: A High-Affinity H1 Inverse Agonist for Research & Formulation


Pyrilamine Maleate (also known as Mepyramine Maleate) is a first-generation histamine H1 receptor inverse agonist [1]. It acts as a competitive antagonist at the H1 receptor, binding with high affinity to a Gq/11 protein-coupled form of the receptor and promoting a G protein-coupled inactive state [2]. The compound is widely used as a reference standard in pharmacological studies and as an active ingredient in over-the-counter combination products for allergy relief .

Why Pyrilamine Maleate Selection Matters: Differentiating Pharmacology from Other First-Generation H1 Antagonists


First-generation H1 antagonists share a common mechanism but exhibit marked differences in receptor selectivity, off-target activities, and safety profiles that preclude simple interchangeability. Pyrilamine Maleate demonstrates distinct pharmacological properties compared to close analogs such as diphenhydramine, chlorpheniramine, and tripelennamine. These differences impact experimental outcomes, formulation behavior, and clinical utility [1][2]. Understanding the precise quantitative differences is essential for scientific selection and procurement.

Quantitative Differentiation: Pyrilamine Maleate vs. Key First-Generation H1 Antagonist Comparators


Superior H1 Receptor Binding Affinity: Pyrilamine Maleate vs. Diphenhydramine and Chlorpheniramine

Pyrilamine Maleate exhibits significantly higher affinity for the histamine H1 receptor compared to diphenhydramine and chlorpheniramine in radioligand binding assays. In a study using [3H]doxepin displacement in rat brain tissue, pyrilamine demonstrated a KD of 1.0 nM, whereas diphenhydramine had a KD of 20 nM and d-chlorpheniramine a KD of 1.7 nM [1]. The selectivity profile for H1 over H2 and H3 receptors is also notable, with Kd values of 0.8 nM (H1), 5200 nM (H2), and >3000 nM (H3) . In functional studies using guinea pig ileum, pyrilamine displayed a pA2 of 9.01, compared to 7.80 for diphenhydramine, indicating a ~16-fold higher potency [2].

H1 receptor binding radioligand assay pharmacology

Reduced Abuse Liability: Pyrilamine Maleate Lacks Rewarding Effects vs. Tripelennamine and Chlorpheniramine

In a conditioned place preference (CPP) paradigm in rats, pyrilamine did not produce a significant place preference, indicating a lack of rewarding effects. In contrast, tripelennamine (3.0 mg/kg) and all optical isomers of chlorpheniramine (6.0 mg/kg) induced significant place preference [1]. The study further demonstrated that the rewarding effects of tripelennamine and chlorpheniramine were mediated by dopamine D1 receptor activation and inhibition of dopamine uptake, mechanisms not engaged by pyrilamine [1].

abuse liability place preference behavioral pharmacology

Lower Anticholinergic Activity: Pyrilamine Maleate vs. Diphenhydramine and Chlorpheniramine

Pyrilamine Maleate exhibits significantly lower anticholinergic potency compared to several first-generation antihistamines. In an in vitro functional assay measuring inhibition of carbachol-induced contractions in guinea pig trachealis muscle, pyrilamine had a pA2 of 4.8±0.4, ranking lowest among 10 antihistamines tested. In contrast, diphenhydramine had a higher anticholinergic potency (ranked 4th) and chlorpheniramine (ranked 6th) [1]. The rank order of anticholinergic potencies was cyproheptadine > promethazine > desloratadine > diphenhydramine > loratadine > chlorpheniramine > hydroxyzine > pyrilamine [1].

anticholinergic muscarinic receptor selectivity

Reduced Mutagenicity: Pyrilamine Maleate vs. Methapyrilene

Pyrilamine Maleate is slightly less mutagenic than its close analog Methapyrilene over a comparable range of concentrations. In the L5178Y/TK +/- mouse lymphoma assay, pyrilamine induced predominantly small-colony mutants, whereas Methapyrilene showed a higher mutagenic potential [1]. Methapyrilene was withdrawn from the market due to carcinogenicity concerns, making pyrilamine a safer alternative for research and formulation.

mutagenicity genotoxicity safety pharmacology

Differential KV7.2/3 Channel Inhibition: Pyrilamine Maleate vs. Diphenhydramine

Pyrilamine Maleate (Mepyramine) is a more potent inhibitor of heteromeric KV7.2/3 channels compared to diphenhydramine. In HEK293 cells expressing these channels, pyrilamine exhibited an IC50 of 12.5 μM, whereas diphenhydramine had an IC50 of 48.1 μM [1]. This difference in potency may contribute to the distinct neuroexcitatory profiles observed with overdose of these antihistamines.

KV7 channel M-current neuroexcitability

Optimal Use Cases for Pyrilamine Maleate Based on Differentiated Pharmacological Profile


H1 Receptor Radioligand Binding Assays

Due to its high affinity (KD = 1.0 nM) and selectivity for the H1 receptor, [3H]Pyrilamine is the gold-standard radioligand for characterizing H1 receptor binding sites in tissue homogenates and cell membranes . Its well-characterized binding parameters enable precise determination of receptor density (Bmax) and affinity (KD) in pharmacological studies.

In Vivo Studies Requiring Minimized Confounding Behavioral Effects

For behavioral pharmacology experiments where reward or abuse liability could confound results, pyrilamine is a superior choice. It does not induce conditioned place preference in rats, unlike tripelennamine or chlorpheniramine, thus avoiding activation of dopaminergic reward pathways .

Formulations Where Low Anticholinergic Burden is Critical

Given its lowest rank in anticholinergic potency among tested first-generation antihistamines (pA2 = 4.8), pyrilamine is preferred for topical or systemic formulations intended for populations sensitive to antimuscarinic side effects .

Analytical Reference Standard for Quality Control

Pyrilamine Maleate USP Reference Standard is specified for use in official USP-NF tests and assays, including HPLC quantification of pyrilamine in pharmaceutical formulations . Its well-defined purity (98.0-100.5%) ensures accurate and reproducible analytical results.

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